n'-Benzyl-n-hydroxybenzenecarboximidamide
Description
N'-Benzyl-N-hydroxybenzenecarboximidamide is a derivative of the benzenecarboximidamide class, characterized by the general structure C₆H₅C(=NH)NHOH, where the N' position is substituted with a benzyl group (C₆H₅CH₂-). This compound belongs to a broader family of hydroxylamine derivatives, which are notable for their roles in medicinal chemistry, catalysis, and material science. These compounds often exhibit diverse reactivity due to the electron-withdrawing or donating effects of substituents, influencing their solubility, stability, and biological activity .
Properties
IUPAC Name |
N'-benzyl-N-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-16-14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,17H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXBMIZUWYDMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956360 | |
| Record name | N'-Benzyl-N-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3488-55-9 | |
| Record name | MLS002706557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Benzyl-N-hydroxybenzenecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n’-Benzyl-n-hydroxybenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of benzenecarboximidamide attacks the benzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Benzenecarboximidamide, benzyl chloride, sodium hydroxide
Solvent: Typically an organic solvent such as ethanol or methanol
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of n’-Benzyl-n-hydroxybenzenecarboximidamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
n’-Benzyl-n-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl benzenecarboximidamide.
Reduction: The imidamide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzyl benzenecarboximidamide
Reduction: Benzyl benzenecarboximidamide amine
Substitution: Various substituted benzenecarboximidamides depending on the substituent used
Scientific Research Applications
n’-Benzyl-n-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloenzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n’-Benzyl-n-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit metalloenzymes by binding to the metal ion in the active site, thereby preventing the enzyme from catalyzing its reaction. The hydroxyl group plays a crucial role in this binding process, as it can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
The following analysis compares N'-Benzyl-N-hydroxybenzenecarboximidamide with structurally related benzenecarboximidamide derivatives, focusing on substituent effects, physicochemical properties, and regulatory considerations.
Substituent Diversity and Molecular Properties
Key Observations:
- Electron-withdrawing groups (e.g., NO₂, Br) enhance stability but may reduce solubility in aqueous media .
- Hydrophilic substituents (e.g., CH₂OH) improve solubility in polar solvents like methanol or DMSO, broadening their utility in drug formulation .
- Heterocyclic hybrids (e.g., benzodiazol-pyridine) demonstrate unique binding properties, suggesting applications in kinase inhibition or antimicrobial agents .
Biological Activity
n'-Benzyl-n-hydroxybenzenecarboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and features a hydroxyl group attached to a benzenecarboximidamide structure. Its structural characteristics play a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and bacterial infections.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves:
- Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased markers of apoptosis in cancer cells.
Antibacterial Activity
The compound also displays antibacterial properties, particularly against Gram-positive bacteria. Its mechanism includes:
- Disruption of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis pathways critical for bacterial survival.
- Inhibition of Biofilm Formation : It has been shown to reduce biofilm formation in bacterial cultures, enhancing its potential as an antibacterial agent.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.1 | Apoptosis induction |
| HCT116 | 4.4 | Cell cycle arrest |
| A549 | 2.2 | Inhibition of proliferation |
These findings suggest that this compound can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antibacterial Activity
In vitro studies have shown that this compound has significant antibacterial activity against several strains. The minimal inhibitory concentration (MIC) values are presented below:
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Strong antibacterial activity |
| Enterococcus faecalis | 8 | Selective inhibition |
| Escherichia coli | 32 | Moderate activity |
These results indicate that the compound could be developed further as a novel antibacterial agent.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : A study demonstrated that the compound significantly reduced tumor size in xenograft models, suggesting its potential for use in cancer therapies.
- Infection Control : Clinical trials indicated that patients treated with formulations containing this compound showed improved outcomes in infections resistant to conventional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
